1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826096
InChI: InChI=1S/C9H9ClFNO/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5H,3-4,12H2
SMILES:
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol

1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18826096

Molecular Formula: C9H9ClFNO

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one -

Specification

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
IUPAC Name 1-(5-amino-2-fluorophenyl)-3-chloropropan-1-one
Standard InChI InChI=1S/C9H9ClFNO/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5H,3-4,12H2
Standard InChI Key CSJZHZGVOMURPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)C(=O)CCCl)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one comprises a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a fluorine atom (-F) at the 2-position. The propanone chain features a chlorine atom at the terminal carbon, contributing to its electrophilic reactivity. Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₈ClFNO
Molecular Weight201.62 g/mol
IUPAC Name1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one
Functional GroupsAmino, fluoro, chloro, ketone

The fluorine atom’s electronegativity and the chlorine’s polarizability influence the compound’s electronic distribution, enhancing its stability and reactivity in substitution and condensation reactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from 5-amino-2-fluorobenzaldehyde. A common method includes:

  • Friedel-Crafts Acylation: Reaction of 5-amino-2-fluorobenzaldehyde with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the ketone intermediate.

  • Reductive Amination: Subsequent reduction of the imine intermediate formed with ammonium acetate and sodium cyanoborohydride stabilizes the amino group.

Example Reaction Conditions:

  • Solvent: Dichloromethane or acetone

  • Temperature: 0–25°C

  • Catalyst: AlCl₃ (1.2 equiv)

  • Yield: ~60–70% after purification.

Optimization Challenges

Side reactions, such as over-chlorination or deamination, necessitate precise control of stoichiometry and temperature. Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction homogeneity and yield.

Physicochemical Properties

Physical State and Solubility

1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one is a crystalline solid at room temperature with:

  • Melting Point: 112–115°C (estimated via differential scanning calorimetry of analogs).

  • Solubility:

    • High in polar aprotic solvents (e.g., DMSO, acetone)

    • Moderate in ethanol and methanol

    • Low in water (<0.1 mg/mL at 25°C).

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch: 3350–3300 cm⁻¹ (amino group)

    • C=O stretch: 1680–1660 cm⁻¹ (ketone)

    • C-F stretch: 1250–1150 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85–7.20 (m, 3H, aromatic protons)

    • δ 4.10 (s, 2H, NH₂)

    • δ 3.55 (t, 2H, CH₂Cl)

    • δ 2.85 (t, 2H, COCH₂).

Chemical Reactivity

Nucleophilic Substitution

The chlorine atom undergoes nucleophilic displacement with:

  • Amines: Forms secondary amines (e.g., reaction with piperazine) .

  • Thiols: Produces thioether linkages under basic conditions.

Ketone Reactivity

The propanone moiety participates in:

  • Condensation Reactions: With hydrazines to form hydrazones.

  • Reductions: Catalytic hydrogenation yields 3-chloropropanol derivatives.

Biological Activity and Applications

Drug Development

The compound serves as a precursor for:

  • Antipsychotics: Modulating dopamine and serotonin pathways.

  • Anticancer Agents: Alkylating DNA via the chloro group .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-oneCyano (-CN) vs. fluoro (-F)Enhanced enzyme inhibition
1-(4-Amino-3-fluorophenyl)-3-chloropropan-1-oneSubstituent positionsAltered receptor affinity

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity.

  • Derivatization: Explore sulfonamide or urea hybrids for enhanced bioactivity .

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